
1-ethyl-N-methylpyrrolidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ETHYL-2-METHYLAMINOPYRROLIDINE is a chemical compound classified as a secondary amine It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-ETHYL-2-METHYLAMINOPYRROLIDINE typically involves the reaction of 2-methylaminopyrrolidine with ethyl halides under controlled conditions. One common method includes the dropwise addition of N-ethyl-2-aminomethyl pyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water. The mixture is then cooled to 0-30°C and stirred for 6-24 hours. After the reaction, vacuum filtration is performed, and the product is washed with ethanol to obtain N-ethyl-2-aminomethyl pyrrolidine dextrotartaric acid salt .
Industrial Production Methods
In industrial settings, the production of N-ETHYL-2-METHYLAMINOPYRROLIDINE may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as distillation and crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
N-ETHYL-2-METHYLAMINOPYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N-ETHYL-2-METHYLAMINOPYRROLIDINE include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from the reactions of N-ETHYL-2-METHYLAMINOPYRROLIDINE depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-ethyl-2-pyrrolidone, while reduction may produce N-ethyl-2-methylaminopyrrolidine derivatives with additional hydrogen atoms.
科学的研究の応用
N-ETHYL-2-METHYLAMINOPYRROLIDINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: N-ETHYL-2-METHYLAMINOPYRROLIDINE is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-ETHYL-2-METHYLAMINOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to receptors or other proteins, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to N-ETHYL-2-METHYLAMINOPYRROLIDINE include:
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): Another solvent with comparable properties and applications.
2-Methylpyrrolidine: A related amine with a similar pyrrolidine ring structure
Uniqueness
N-ETHYL-2-METHYLAMINOPYRROLIDINE is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom of the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
1-ethyl-N-methylpyrrolidin-2-amine |
InChI |
InChI=1S/C7H16N2/c1-3-9-6-4-5-7(9)8-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
WVPNPAOHYCCTFY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
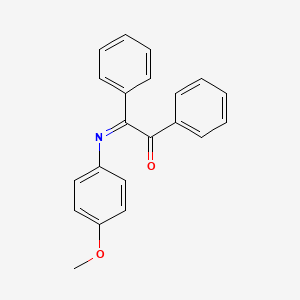

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)
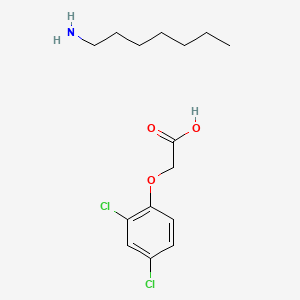
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
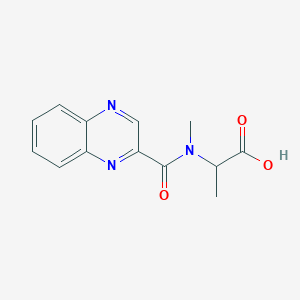
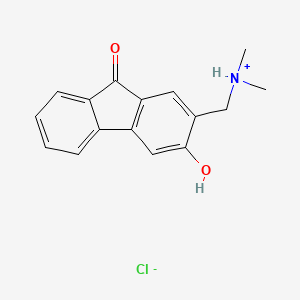

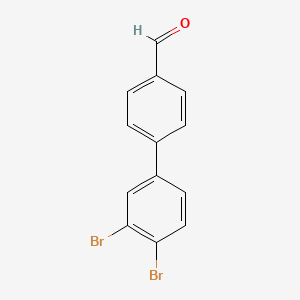
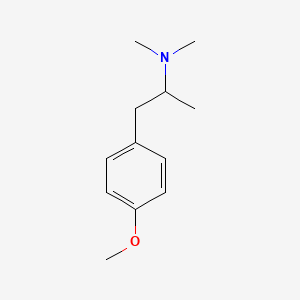

![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
